molecular formula C5H7NO2 B3048163 4-Pyridinol hydrate CAS No. 158868-14-5

4-Pyridinol hydrate

Cat. No.: B3048163
CAS No.: 158868-14-5
M. Wt: 113.11 g/mol
InChI Key: ASQDNEVKDRVHHS-UHFFFAOYSA-N
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Description

4-Pyridinol hydrate, also known as 4-Hydroxypyridine hydrate, is an organic compound with the molecular formula C₅H₅NO·H₂O. It is a derivative of pyridine, where a hydroxyl group is attached to the fourth carbon atom of the pyridine ring. This compound is known for its versatile chemical properties and is used in various scientific research applications.

Scientific Research Applications

4-Pyridinol hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Pyridinol hydrate can be synthesized through several methods. One common method involves the reaction of 4-chloropyridine with sodium hydroxide in an aqueous solution, followed by recrystallization to obtain the hydrate form. Another method involves the hydrolysis of 4-pyridyl acetate in the presence of a strong acid or base.

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale chemical reactions involving pyridine derivatives. The process often includes steps such as chlorination, hydrolysis, and purification to ensure high purity and yield. The reaction conditions are carefully controlled to optimize the production process and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinol hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-pyridone.

    Reduction: It can be reduced to form 4-pyridylmethanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-Pyridone

    Reduction: 4-Pyridylmethanol

    Substitution: Various substituted pyridine derivatives depending on the substituent used.

Mechanism of Action

The mechanism of action of 4-Pyridinol hydrate involves its ability to interact with various molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions or serve as intermediates in the synthesis of other compounds. Additionally, this compound can undergo tautomerization, which allows it to participate in a variety of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxypyridine: Similar in structure but with the hydroxyl group attached to the second carbon atom.

    3-Hydroxypyridine: Similar in structure but with the hydroxyl group attached to the third carbon atom.

    4-Pyridone: The oxidized form of 4-Pyridinol.

Uniqueness

4-Pyridinol hydrate is unique due to its specific positioning of the hydroxyl group on the fourth carbon atom, which imparts distinct chemical properties and reactivity. This positioning allows it to form specific coordination complexes and participate in unique chemical reactions compared to its isomers.

Properties

IUPAC Name

1H-pyridin-4-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO.H2O/c7-5-1-3-6-4-2-5;/h1-4H,(H,6,7);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQDNEVKDRVHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=CC1=O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599777
Record name Pyridin-4(1H)-one--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158868-14-5
Record name Pyridin-4(1H)-one--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Pyridinol hydrate
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4-Pyridinol hydrate
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4-Pyridinol hydrate
Reactant of Route 5
4-Pyridinol hydrate
Reactant of Route 6
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